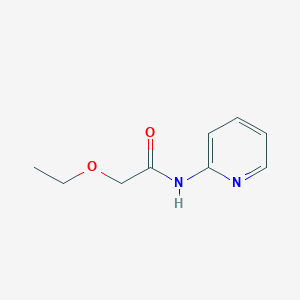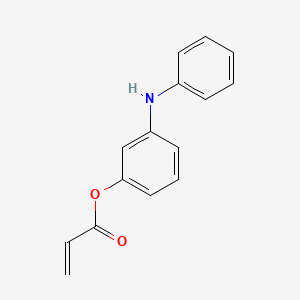
1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine is an organic compound characterized by the presence of a chlorophenyl group attached to a methoxypropyl methanimine structure
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine typically involves the reaction of 4-chlorobenzaldehyde with 1-methoxypropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chlorophenyl group can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine involves its interaction with specific molecular targets. The chlorophenyl group may interact with aromatic receptors, while the methoxypropyl group can influence the compound’s solubility and reactivity. The pathways involved depend on the specific application and the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine can be compared with other similar compounds such as:
1-(4-Chlorophenyl)-N-methylmethanimine: Lacks the methoxypropyl group, which may affect its reactivity and solubility.
1-(4-Chlorophenyl)-N-(1-ethoxypropyl)methanimine: Contains an ethoxypropyl group instead of a methoxypropyl group, potentially altering its chemical properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
648414-10-2 |
|---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(1-methoxypropyl)methanimine |
InChI |
InChI=1S/C11H14ClNO/c1-3-11(14-2)13-8-9-4-6-10(12)7-5-9/h4-8,11H,3H2,1-2H3 |
InChI Key |
LATHYXGSJKCYML-UHFFFAOYSA-N |
Canonical SMILES |
CCC(N=CC1=CC=C(C=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one](/img/structure/B12594268.png)






![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)

![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)


![Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B12594322.png)

